6-bromo-4-fluoro-3-(thiophen-2-yl)quinolin-2(1H)-one
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Overview
Description
6-BROMO-4-FLUORO-3-(2-THIENYL)-2(1H)-QUINOLINONE: is a heterocyclic compound that belongs to the quinolinone family It is characterized by the presence of bromine, fluorine, and a thienyl group attached to the quinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-4-FLUORO-3-(2-THIENYL)-2(1H)-QUINOLINONE typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Thienyl Group Introduction: The thienyl group is incorporated through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thienyl boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and Selectfluor for fluorination.
Major Products
Oxidation: Formation of quinolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinolinone derivatives.
Substitution: Formation of substituted quinolinone derivatives with various functional groups.
Scientific Research Applications
6-BROMO-4-FLUORO-3-(2-THIENYL)-2(1H)-QUINOLINONE: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 6-BROMO-4-FLUORO-3-(2-THIENYL)-2(1H)-QUINOLINONE involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways.
Pathways Involved: It may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-BROMO-4-FLUORO-2(1H)-QUINOLINONE: Lacks the thienyl group, which may affect its biological activity and material properties.
4-FLUORO-3-(2-THIENYL)-2(1H)-QUINOLINONE: Lacks the bromine atom, which may influence its reactivity and interaction with molecular targets.
6-BROMO-3-(2-THIENYL)-2(1H)-QUINOLINONE: Lacks the fluorine atom, which may alter its electronic properties and chemical behavior.
Uniqueness
- The presence of both bromine and fluorine atoms, along with the thienyl group, makes 6-BROMO-4-FLUORO-3-(2-THIENYL)-2(1H)-QUINOLINONE unique in terms of its electronic properties and potential applications in various fields.
Properties
Molecular Formula |
C13H7BrFNOS |
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Molecular Weight |
324.17 g/mol |
IUPAC Name |
6-bromo-4-fluoro-3-thiophen-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C13H7BrFNOS/c14-7-3-4-9-8(6-7)12(15)11(13(17)16-9)10-2-1-5-18-10/h1-6H,(H,16,17) |
InChI Key |
HBRBNNTUQTUQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)F |
Origin of Product |
United States |
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